![molecular formula C8H12O3 B3034557 Cleroindicin C CAS No. 189264-44-6](/img/structure/B3034557.png)
Cleroindicin C
Overview
Description
Desymmetrization of Cyclohexadienones
The study titled "Desymmetrization of cyclohexadienones via Brønsted acid-catalyzed enantioselective oxo-Michael reaction" presents a novel methodology for the enantioselective synthesis of cleroindicins C, D, and F. The process involves the use of chiral phosphoric acid as a catalyst to achieve high enantioenrichment in the production of 1,4-dioxane and tetrahydrofuran derivatives. This method provides excellent yields and is significant for the facile synthesis of these compounds .
Enantioselective Synthesis of Cleroindicins
In the paper "Enantioselective total synthesis of all of the known chiral cleroindicins (C-F): clarification among optical rotations and assignments," the authors report the enantioselective synthesis of the cleroindicin family (C-F) using 2,4-dihydroxybenzaldehyde as a starting material. The synthesis involves sequential o-quinone methide chemistry and diastereoselective dearomatization. The study also reveals that natural cleroindicin F is nearly racemic and that it can racemize under slightly basic conditions. The findings suggest that other natural chiral cleroindicins are partially racemic as well .
Molecular Structure and Synthesis Analysis
The synthesis of cleroindicin C, as described in the papers, involves advanced organic chemistry techniques such as enantioselective oxo-Michael reactions and diastereoselective dearomatization. The use of chiral phosphoric acid and 2,4-dihydroxybenzaldehyde as starting materials are key to the successful synthesis of cleroindicin C with high enantiomeric purity. The molecular structure of cleroindicin C is likely complex, given the need for precise stereochemical control during synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cleroindicin C are characterized by their enantioselectivity and diastereoselectivity. The use of Brønsted acid catalysis and o-quinone methide intermediates are crucial for the formation of the desired stereochemistry. These reactions are important for the construction of the cleroindicin core and for the introduction of functional groups in the correct spatial arrangement .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of cleroindicin C are not detailed in the provided papers, the synthesis and structural elucidation imply that cleroindicin C possesses chiral centers and likely exhibits specific optical rotation. The sensitivity of cleroindicin F to racemization under basic conditions may suggest that cleroindicin C could also exhibit similar behavior, although this is not explicitly stated for cleroindicin C .
Scientific Research Applications
Synthesis and Structural Studies
- Enantioselective Synthesis : Cleroindicin C, along with other members of the cleroindicin family, has been synthesized enantioselectively. This process utilized 2,4-dihydroxybenzaldehyde, demonstrating the compound's synthetic utility and providing insights into its structure and behavior (Wenderski, Huang, & Pettus, 2009).
Methodological Advancements in Synthesis
- Stereocontrolled Synthesis : Research focused on the stereocontrolled synthesis of polyoxygenated hydrobenzofurans and hydrobenzopyrans has led to the creation of cleroindicin D, a related compound, showcasing advancements in synthetic methods that could be applicable to cleroindicin C as well (Barradas, Carreño, González-López, Latorre, & Urbano, 2007).
- Enantioselective Oxo-Michael Reaction : An innovative enantioselective oxo-Michael reaction catalyzed by chiral phosphoric acid has been developed for the synthesis of cleroindicins C, D, and F. This method presents a new approach to synthesizing these complex molecules (Gu, Rong, Zheng, & You, 2010).
Safety and Hazards
Cleroindicin C should be handled with care to avoid dust formation and breathing vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do not induce vomiting and consult a doctor .
Mechanism of Action
Target of Action
Cleroindicin C is a natural product derived from plants
Biochemical Pathways
It’s known that the clerodendrum genus, from which cleroindicin c is derived, has been used for the treatment of various conditions such as rheumatism, asthma, inflammatory diseases, coughs, skin diseases, and malaria . This suggests that the compounds in these plants, including Cleroindicin C, may interact with a variety of biochemical pathways related to these conditions.
Result of Action
The medicinal uses of the clerodendrum genus suggest that cleroindicin c may have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
(3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBQZDMJIVJQLX-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2CC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CCO[C@@H]2CC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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